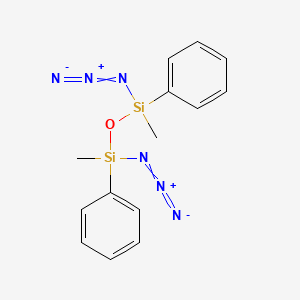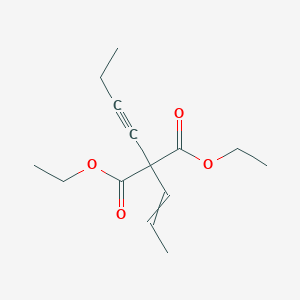
N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine is a compound belonging to the class of 1,5-benzothiazepines. These compounds are known for their diverse biological activities, including antihypertensive, anti-asthmatic, analgesic, cardiovascular, and anticancer properties . The structure of this compound consists of a benzothiazepine ring with a hydroxy group and an amine group, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine typically involves the condensation of 2-aminobenzenethiols with appropriate electrophilic reagents. One common method involves the reaction of 2-aminobenzenethiols with methyl (±)trans-3-(4-methoxyphenyl)glycidate in xylene at 160°C for 16-20 hours under a nitrogen atmosphere . This reaction yields the desired benzothiazepine derivative, which can be further modified through methylation, chloroacetylation, and other chemical transformations to obtain various derivatives .
Analyse Chemischer Reaktionen
N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The major products formed from these reactions include various substituted benzothiazepine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown promise as an anticancer agent, with several derivatives exhibiting potent anticancer activity . Additionally, its cardiovascular and antihypertensive properties make it a potential candidate for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzothiazepines act as calcium channel blockers, which inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . Other derivatives may exert their effects through different mechanisms, such as inhibition of platelet aggregation or modulation of specific signaling pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-2,3-dihydro-1,5-benzothiazepin-4-amine can be compared with other similar compounds, such as diltiazem, which is a well-known calcium channel blocker used to treat hypertension and angina . While both compounds share a benzothiazepine core, this compound has unique structural features, such as the presence of a hydroxy group and an amine group, which may contribute to its distinct biological activities . Other similar compounds include various benzodiazepines, oxazepines, and thiazepines, which also exhibit diverse pharmacological properties .
Eigenschaften
CAS-Nummer |
119541-13-8 |
|---|---|
Molekularformel |
C9H10N2OS |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,5-benzothiazepin-4-yl)hydroxylamine |
InChI |
InChI=1S/C9H10N2OS/c12-11-9-5-6-13-8-4-2-1-3-7(8)10-9/h1-4,12H,5-6H2,(H,10,11) |
InChI-Schlüssel |
BSIHFMUJWOYWCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=CC=CC=C2N=C1NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)



![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)

![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)

![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)

![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

